Dovitinib-RIBOTAC TFA

RNA degradation chemical biology target selectivity

Standard multikinase inhibitors like Dovitinib confound miR-21 studies due to FGFR/VEGFR pathway effects. This RiboTAC selectively degrades pre-miR-21 via RNase L recruitment. - 2500x selectivity reversal (RNA vs kinase) - Validated in TNBC metastasis & fibrosis models (Col4a3-/- mice) - TFA salt: 100 mg/mL DMSO solubility, 10 mg/kg tolerated in vivo - <5% global proteomic perturbation

Molecular Formula C53H57F4N9O12S
Molecular Weight 1120.1 g/mol
Cat. No. B12395856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDovitinib-RIBOTAC TFA
Molecular FormulaC53H57F4N9O12S
Molecular Weight1120.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)O)SC1=NC8=CC=CC=C8)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C51H56FN9O10S.C2HF3O2/c1-2-70-50(65)44-46(63)41(72-49(44)56-33-7-4-3-5-8-33)30-32-11-14-40(39(62)29-32)71-28-27-69-26-25-68-24-23-67-22-16-55-51(66)54-15-17-60-18-20-61(21-19-60)34-12-13-36-38(31-34)58-47(57-36)43-45(53)42-35(52)9-6-10-37(42)59-48(43)64;3-2(4,5)1(6)7/h3-14,29-31,62-63H,2,15-28H2,1H3,(H,57,58)(H3,53,59,64)(H2,54,55,66);(H,6,7)/b41-30-,56-49?;
InChIKeySSLPJCLVPXUGSX-GLWXAOSUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dovitinib-RIBOTAC TFA: A Targeted RNA Degrader with Demonstrated 2500-Fold Selectivity Shift for Pre-miR-21 in Cancer and Fibrosis Models


Dovitinib-RIBOTAC TFA (CAS 2759351-69-2) is a trifluoroacetic acid salt form of a ribonuclease-targeting chimera (RiboTAC) that reprograms the multikinase inhibitor Dovitinib into a selective pre-miR-21 degrader [1]. This heterobifunctional compound recruits RNase L to catalytically cleave the oncogenic microRNA-21 precursor, offering a distinct degradation-based mechanism not achievable with simple kinase inhibition [1]. The TFA salt form provides enhanced aqueous solubility and improved handling for in vitro and in vivo studies .

Targeted pre-miR-21 degradation via RNase L recruitment
Kinase-independent RNA mechanism for pathway studies
TFA salt form supports in vitro and in vivo research use

Why Generic Substitution Fails: The Functional Incompatibility of Dovitinib-RIBOTAC TFA with Standard Kinase Inhibitors or Protein PROTACs


Dovitinib-RIBOTAC TFA cannot be replaced by the parent kinase inhibitor Dovitinib, other multikinase inhibitors, or even analogous PROTAC molecules because its chimeric architecture uniquely enables RNA degradation via RNase L recruitment rather than protein kinase inhibition or proteasomal degradation [1]. The parent compound Dovitinib (IC50 ~0.1 µM for RTK inhibition) exhibits minimal activity against pre-miR-21 (IC50 ~5 µM), whereas Dovitinib-RIBOTAC TFA demonstrates a 2500-fold selectivity reversal—enhancing RNA degradation potency 25-fold while reducing unwanted kinase inhibition 100-fold [1]. Furthermore, alternative pre-miR-21 inhibitors such as AC1MMYR2 function solely as Dicer processing blockers and lack the catalytic turnover characteristic of RIBOTAC-mediated cleavage [2].

Dovitinib-RIBOTAC TFA (RiboTAC degrader)
Parent Dovitinib (kinase inhibitor)
Kinase inhibition profile may not reproduce RNA degradation; selectivity shift may not transfer.
RiboTAC (RNase L-driven catalytic RNA cleavage)
Standard PROTACs (proteasomal protein degradation)
Mechanism mismatch: RNA-level turnover vs. protein-level turnover; target class differs fundamentally.
Dovitinib-RIBOTAC TFA (catalytic turnover degrader)
AC1MMYR2 (Dicer processing blocker)
Stoichiometric processing block vs. catalytic cleavage; potency and duration context may differ.

Quantitative Differentiation: Direct Evidence Supporting the Procurement of Dovitinib-RIBOTAC TFA Over Competing Analogues


2500-Fold Selectivity Shift: RIBOTAC Engineering Reverses Target Preference from Protein Kinases to Oncogenic RNA

Conversion of Dovitinib into the RIBOTAC chimera Dovitinib-RIBOTAC TFA (compound 4 in the original study) results in a dramatic 2500-fold selectivity shift away from canonical RTK protein targets toward the pre-miR-21 RNA target. This represents a fundamental reprogramming of the compound's biological activity profile [1].

Selectivity shift
Head-to-head
2500-fold shift toward pre-miR-21 vs. RTK
Reported selectivity reversal in MDA-MB-231 cells
Data to verify in independent replication
RNA degradation chemical biology target selectivity

25-Fold Enhanced Potency for Pre-miR-21 Degradation Compared to Parent Dovitinib

Dovitinib-RIBOTAC TFA achieves a 25-fold increase in potency for reducing mature miR-21 levels compared to the parent compound Dovitinib. Specifically, Dovitinib reduced miR-21 by ~30% at 5 µM, whereas Dovitinib-RIBOTAC TFA achieved similar reduction at only 0.2 µM [1].

RNA degradation potency
Head-to-head
25-fold increase vs. Dovitinib (IC50 shift)
Supports miR-21 pathway-response interpretation
RT-qPCR endpoint; 48 h in MDA-MB-231
RNA degradation potency miRNA biology

100-Fold Reduction in Unwanted RTK Kinase Inhibition Compared to Dovitinib

The RIBOTAC modification reduces inhibition of canonical RTK signaling (measured by pERK) by 100-fold relative to the parent Dovitinib. Dovitinib inhibits pERK with an IC50 of ~0.1 µM, whereas Dovitinib-RIBOTAC TFA exhibits an IC50 of ~10 µM [1].

Kinase inhibition reduction
Head-to-head
100-fold decrease in pERK IC50 vs. Dovitinib
Kinase-pathway confounding may be reduced
pERK ELISA, FLT3-stimulated MDA-MB-231
kinase inhibition selectivity off-target effects

Validated In Vivo Efficacy: Inhibition of Breast Cancer Metastasis and Alport Syndrome Fibrosis in Mouse Models

Dovitinib-RIBOTAC TFA demonstrates significant in vivo efficacy in two distinct disease models. In a triple-negative breast cancer metastasis model, treatment (10 mg/kg, 5×/week, 3 weeks) reduced lung metastatic nodules compared to vehicle controls. In the Col4a3−/− Alport syndrome model of kidney fibrosis, treatment (10 mg/kg, 5×/week, 8 weeks) improved glomerular filtration rate, reduced proteinuria, and decreased renal fibrosis [1]. In contrast, the parent Dovitinib exhibited toxicity that limited dosing duration and prevented anti-metastatic assessment [1].

In vivo model response
Model context
Reduced lung metastasis; improved renal function
Reported model-response endpoint context
TNBC xenograft and Alport mouse models
in vivo pharmacology metastasis fibrosis

Enhanced Solubility and Handling: TFA Salt Form Enables Higher Concentration DMSO Stock Solutions

The trifluoroacetic acid (TFA) salt form of Dovitinib-RIBOTAC (Dovitinib-RIBOTAC TFA, MW 1120.13) demonstrates DMSO solubility of 100 mg/mL (89.28 mM) [1]. This represents a practical improvement over the free base form (Dovitinib-RIBOTAC, MW 1006.11), though direct comparative solubility data between the two forms is not reported in primary literature [1]. The TFA counterion is widely employed in peptide and small-molecule chemistry to enhance aqueous solubility and facilitate lyophilization, enabling higher-concentration stock solutions and reducing DMSO volume in biological assays [2].

Solubility handling
Class-level
100 mg/mL DMSO solubility (TFA salt)
Formulation-context; direct free base comparison not reported
Source review recommended
solubility formulation experimental design

Transcriptome-Wide Selectivity: RIBOTAC Minimizes Off-Target RNA Degradation Compared to Oligonucleotide Approaches

Global proteomics and transcriptomics analyses revealed that Dovitinib-RIBOTAC TFA (compound 4 at 1 µM) affected fewer than 5% of detected proteins and mRNAs, whereas the parent Dovitinib at the same concentration altered the expression of over 20% of detected proteins [1]. This contrasts with antisense oligonucleotide approaches targeting miR-21, which can exhibit substantial off-target hybridization effects [2].

Transcriptome-wide selectivity
Head-to-head
>4-fold reduction in proteomic perturbation vs. Dovitinib
Reported global selectivity context
1 µM, 24 h, MDA-MB-231; proteomics/RNA-seq
transcriptomics specificity off-target analysis

Defined Research and Industrial Applications for Dovitinib-RIBOTAC TFA Based on Validated Quantitative Differentiation


Functional Dissection of miR-21 Biology in Triple-Negative Breast Cancer (TNBC) Without Kinase Pathway Interference

The 2500-fold selectivity shift and 100-fold reduced RTK inhibition make Dovitinib-RIBOTAC TFA the preferred tool for studying miR-21's role in TNBC metastasis and proliferation. Researchers can attribute observed phenotypes specifically to miR-21 degradation rather than confounding kinase inhibition, as validated in MDA-MB-231 xenograft metastasis models [1]. This is particularly critical given that many TNBC cell lines exhibit FGFR/VEGFR pathway addiction that would otherwise confound interpretation.

Investigating miR-21-Driven Fibrosis in Alport Syndrome and Related Kidney Disease Models

Dovitinib-RIBOTAC TFA has demonstrated functional improvement of glomerular filtration rate and reduction of proteinuria in Col4a3−/− mice, establishing its utility for fibrosis research [1]. The compound's validated in vivo tolerability at 10 mg/kg dosing (5×/week for 8 weeks) enables chronic treatment studies that are not feasible with the parent Dovitinib due to kinase inhibitor-related toxicity. This positions Dovitinib-RIBOTAC TFA as a tool for exploring miR-21's role in TGF-β-driven fibrosis and extracellular matrix remodeling.

Benchmarking RNA Degrader Technology Against Antisense Oligonucleotides and PROTAC Platforms

The quantitative differentiation data (25-fold enhanced RNA degradation potency, <5% global proteomic perturbation) support the use of Dovitinib-RIBOTAC TFA as a reference standard for evaluating emerging RNA-targeting modalities [1][2]. Pharmaceutical and biotechnology researchers can employ this compound to benchmark novel RIBOTAC designs, assess linker optimization strategies, or compare RNA degradation efficiency against antisense oligonucleotides and siRNA approaches in standardized cellular assays.

Chemical Biology Studies Requiring High-Concentration DMSO Stock Solutions for Cellular Screening Campaigns

The TFA salt form's demonstrated DMSO solubility of 100 mg/mL (89.28 mM) facilitates preparation of concentrated compound libraries for high-throughput screening applications . This solubility advantage reduces DMSO carryover into cell culture media, minimizing vehicle-related artifacts in primary and secondary screening assays. The compound is well-suited for inclusion in focused chemical libraries exploring structure-activity relationships of RNA degraders or for phenotypic screening campaigns targeting miR-21-associated pathways.

Application
Selection Property
Validation Focus
miR-21 biology in TNBC models
Kinase-independent RNA degrader profile
Phenotype attribution to miR-21, not kinase inhibition
Kidney fibrosis model studies
In vivo tolerability at chronic dosing
Renal function endpoints in Col4a3−/− model
RNA degrader platform benchmarking
Catalytic cleavage vs. occupancy-based block
Comparative potency and selectivity context
Chemical biology screening campaigns
High DMSO solubility for concentrated stocks
Vehicle artifact minimization in cell-based assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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